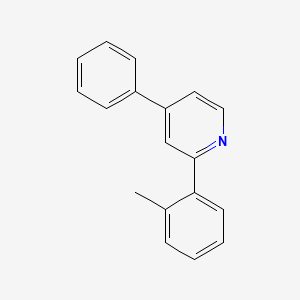
4-Phenyl-2-(o-tolyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2-(o-tolyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a phenyl group at the 4-position and an o-tolyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(o-tolyl)pyridine can be achieved through several methods. One common approach involves the use of organolithium reagents. For example, the reaction of 2-bromo-4-phenylpyridine with o-tolyllithium, followed by a subsequent dehydration step, can yield the desired compound . Another method involves the palladium-catalyzed cross-coupling reaction of 2-bromo-4-phenylpyridine with o-tolylboronic acid under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar organolithium or palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often employing automated systems for reagent addition and product isolation.
化学反応の分析
Types of Reactions
4-Phenyl-2-(o-tolyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxyls.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the aromatic rings to their corresponding saturated forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl or pyridine rings using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitro groups (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of saturated ring compounds.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-Phenyl-2-(o-tolyl)pyridine has several scientific research applications:
作用機序
The mechanism of action of 4-Phenyl-2-(o-tolyl)pyridine depends on its application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation . In materials science, its electronic properties are exploited to enhance the performance of devices like OLEDs by facilitating efficient charge transport and light emission .
類似化合物との比較
Similar Compounds
2-Phenylpyridine: Similar structure but lacks the o-tolyl group, which can affect its reactivity and applications.
4-(o-Tolyl)pyridine:
2,4-Diphenylpyridine: Contains two phenyl groups, which can alter its electronic properties and reactivity compared to 4-Phenyl-2-(o-tolyl)pyridine.
Uniqueness
This compound is unique due to the presence of both phenyl and o-tolyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, including catalysis, drug design, and materials science.
特性
分子式 |
C18H15N |
|---|---|
分子量 |
245.3 g/mol |
IUPAC名 |
2-(2-methylphenyl)-4-phenylpyridine |
InChI |
InChI=1S/C18H15N/c1-14-7-5-6-10-17(14)18-13-16(11-12-19-18)15-8-3-2-4-9-15/h2-13H,1H3 |
InChIキー |
RINYVSCQPQXUGZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC=CC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


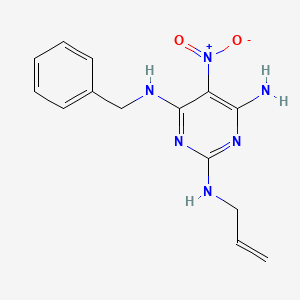
![Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B14140801.png)
![N-(4-Bromophenyl)-2-[[5-[(3-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B14140802.png)
![tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B14140803.png)
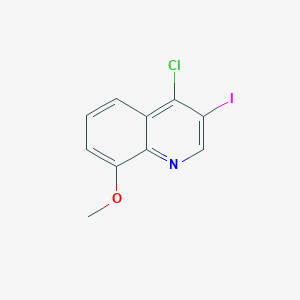

![2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-1-(10H-phenothiazin-10-yl)-1-propanone](/img/structure/B14140821.png)
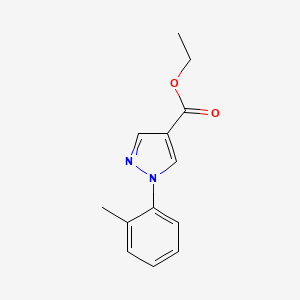


![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)
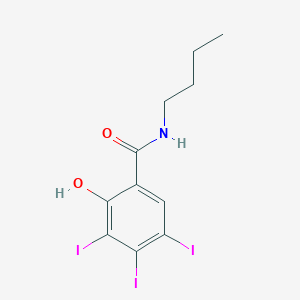
![2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid](/img/structure/B14140866.png)

